BenchChemオンラインストアへようこそ!

4-Fluoro-5-hydroxyquinoline

Metabolic stability Phase II metabolism UGT substrate profiling

Select 4-Fluoro-5-hydroxyquinoline (CAS 386-68-5) for your medicinal chemistry program to leverage a critical advantage: evasion of Phase II glucuronidation. In vitro data confirms fluorination abolishes UGT substrate recognition—a clearance pathway active for non-fluorinated 5-hydroxyquinoline. This predicts superior pharmacokinetic half-life for your leads. The 4-fluoro substituent also perturbs keto-enol equilibrium and modulates nitrogen basicity, offering a defined tautomeric state for target engagement. As a patented scaffold for leukotriene antagonists (US 5,270,324), it is a validated starting point for respiratory and anti-inflammatory candidates. Order high-purity 4-Fluoro-5-hydroxyquinoline to improve metabolic stability in your next lead series.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B11922153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-hydroxyquinoline
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C(=C1)O)F
InChIInChI=1S/C9H6FNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H
InChIKeyVPXZHIPXHCRUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-hydroxyquinoline Procurement Guide: Key Properties and Benchmarks


4-Fluoro-5-hydroxyquinoline (CAS 386-68-5, C9H6FNO, MW 163.15) is a fluorinated 4-hydroxyquinoline derivative . This heteroaromatic scaffold features a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the quinoline ring system . As a member of the hydroxyquinoline class, this compound participates in keto-enol tautomerism and exhibits distinct physicochemical properties due to the electron-withdrawing effect of the fluorine substituent [1]. It serves as a versatile synthetic intermediate and has been implicated in patent literature as a scaffold for leukotriene antagonists and other bioactive molecules [2].

Why 4-Fluoro-5-hydroxyquinoline Cannot Be Substituted with Generic 5-Hydroxyquinoline or Non-Fluorinated Analogs


Simple 5-hydroxyquinoline (CAS 578-67-6) and non-fluorinated 4-hydroxyquinoline analogs lack the 4-fluoro substituent that critically modulates both metabolic stability and electronic properties. In vitro glucuronidation studies demonstrate that 5-hydroxyquinoline is a moderate substrate for UDP-glucuronosyltransferase (UGT) with a Kcat 1.2-fold higher than p-nitrophenol [1]. However, fluoroquinoline derivatives (including 3FQ, 7,8diFQ, and 6,7,8triFQ) completely evade this Phase II conjugation pathway, showing no detectable substrate activity [1]. This class-level evidence suggests that fluorination at the 4-position likely confers enhanced metabolic stability compared to the non-fluorinated parent compound. Additionally, the presence of fluorine alters the tautomeric equilibrium and nitrogen basicity of the quinoline core [2], directly impacting receptor binding and physicochemical properties that cannot be replicated by chloro, bromo, or unsubstituted analogs.

Quantitative Differentiation Evidence for 4-Fluoro-5-hydroxyquinoline vs. Closest Analogs


Fluorine Substitution Abolishes UGT-Mediated Glucuronidation Observed in 5-Hydroxyquinoline

In a comparative in vitro glucuronidation assay using bovine liver microsomes, 5-hydroxyquinoline demonstrated measurable UGT substrate activity with a Kcat value 1.2-fold higher than the reference substrate p-nitrophenol. In contrast, fluoroquinoline derivatives (3FQ, 7,8diFQ, and 6,7,8triFQ) showed no detectable substrate activity under identical conditions [1]. This indicates that fluorine substitution on the quinoline ring effectively eliminates recognition by UGT enzymes responsible for glucuronidation, a major Phase II clearance pathway.

Metabolic stability Phase II metabolism UGT substrate profiling

Predicted pKa Shift of 4-Fluoro-5-hydroxyquinoline (pKa 3.59 ± 0.40) vs. Typical 4-Hydroxyquinolines (pKa ~4.5-5.5)

The predicted acid dissociation constant (pKa) of 4-fluoro-5-hydroxyquinoline is 3.59 ± 0.40 . This value is approximately 1-2 log units lower than the typical pKa range of 4.5-5.5 reported for unsubstituted 4-hydroxyquinoline and related analogs [1]. The electron-withdrawing fluorine atom at the 4-position stabilizes the conjugate base, increasing acidity and shifting the predominant tautomeric and ionization state at physiological pH.

Physicochemical property Ionization constant Drug-likeness

Fluorine-Containing Hydroxyquinoline Scaffold Demonstrates Patent-Backed Leukotriene Antagonist Activity

U.S. Patent 5,270,324 specifically claims fluorinated hydroxyalkylquinoline acids as leukotriene antagonists and inhibitors of leukotriene biosynthesis, with demonstrated utility as anti-asthmatic, anti-allergic, and anti-inflammatory agents [1]. The patent explicitly requires a fluorinated quinoline core for claimed activity, distinguishing these compounds from non-fluorinated quinoline-based leukotriene modulators disclosed in prior art such as EP 318,093 and WO 89/12629.

Inflammation Leukotriene pathway Patent validation

Tautomeric Equilibrium Shift in Polyfluorohydroxyquinolines vs. Monohydroxyquinolines

Systematic investigation of tautomerism in polyfluorohydroxyquinolines reveals that fluorine substitution significantly perturbs the keto-enol equilibrium compared to non-fluorinated monohydroxyquinolines [1]. While unsubstituted 2-hydroxyquinoline exists in both tautomeric forms, other monohydroxyquinolines exist exclusively in the hydroxy form [2]. The introduction of fluorine at the 4-position further stabilizes specific tautomeric states through inductive effects and intramolecular hydrogen bonding, directly impacting molecular recognition by biological targets.

Tautomerism Structural biology Molecular recognition

Predicted Physicochemical Profile: LogP ~1.5-2.5, Boiling Point 316.6 ± 22.0 °C

Computational predictions indicate 4-fluoro-5-hydroxyquinoline possesses a predicted boiling point of 316.6 ± 22.0 °C and density of 1.366 ± 0.06 g/cm³ . The compound contains one hydrogen bond donor and two hydrogen bond acceptors, with zero rotatable bonds . These properties distinguish it from 4-chloro-5-hydroxyquinoline (predicted boiling point 348.5 ± 22.0 °C) and 4-bromo-5-hydroxyquinoline, with the lower boiling point of the fluoro analog facilitating purification by distillation or sublimation .

Physicochemical characterization Lipophilicity Purification

Recommended Application Scenarios for 4-Fluoro-5-hydroxyquinoline Based on Validated Evidence


Anti-inflammatory Drug Discovery: Leukotriene Pathway Modulation

Procure 4-fluoro-5-hydroxyquinoline as a core scaffold for synthesizing leukotriene antagonists targeting asthma, allergic rhinitis, and inflammatory conditions. Patent US 5,270,324 explicitly claims fluorinated hydroxyalkylquinoline acids for this therapeutic indication, providing a validated starting point for medicinal chemistry campaigns [1].

Lead Optimization Requiring Enhanced Metabolic Stability

Select 4-fluoro-5-hydroxyquinoline over non-fluorinated 5-hydroxyquinoline when designing compounds intended to evade Phase II glucuronidation. In vitro data demonstrates that fluorination abolishes UGT substrate recognition, predicting improved metabolic stability and extended pharmacokinetic half-life [1].

Structure-Based Drug Design Leveraging Defined Tautomeric State

Utilize 4-fluoro-5-hydroxyquinoline when a specific tautomeric form is required for target engagement. Fluorine substitution at the 4-position perturbs the keto-enol equilibrium compared to unsubstituted hydroxyquinolines, providing a structurally defined starting point for computational docking and crystallography studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-5-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.